molecular formula C19H19N3O2 B7564108 4-Benzyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)morpholine

4-Benzyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)morpholine

Cat. No. B7564108
M. Wt: 321.4 g/mol
InChI Key: SUGGAZNMFRPJMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Benzyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)morpholine, also known as BPO, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. BPO belongs to the class of oxadiazole derivatives, which have been found to exhibit various biological activities.

Mechanism of Action

The exact mechanism of action of 4-Benzyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)morpholine is not yet fully understood. However, it has been suggested that 4-Benzyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)morpholine may act by inhibiting certain enzymes involved in cellular processes, leading to the disruption of cancer cell growth and the protection of neurons from damage.
Biochemical and Physiological Effects:
Studies have shown that 4-Benzyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)morpholine can induce apoptosis, or programmed cell death, in cancer cells. It has also been found to reduce oxidative stress and inflammation in the brain, which may contribute to its neuroprotective effects. Furthermore, 4-Benzyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)morpholine has been shown to inhibit the growth of various bacterial and fungal strains.

Advantages and Limitations for Lab Experiments

One advantage of using 4-Benzyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)morpholine in laboratory experiments is its relatively low toxicity compared to other compounds with similar biological activities. However, its limited solubility in water may pose a challenge for certain experimental procedures.

Future Directions

Further research is needed to fully understand the mechanism of action of 4-Benzyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)morpholine and its potential as a therapeutic agent. Future studies could explore the use of 4-Benzyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)morpholine in combination with other compounds to enhance its efficacy, as well as investigate its potential in other disease models. Additionally, the development of more efficient synthesis methods for 4-Benzyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)morpholine could facilitate its use in future research.

Scientific Research Applications

4-Benzyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)morpholine has been studied for its potential as an antitumor agent due to its ability to inhibit the growth of cancer cells. It has also been investigated for its neuroprotective properties, as it has shown to improve cognitive function and reduce neuronal damage in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, 4-Benzyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)morpholine has been found to exhibit antibacterial and antifungal activities.

properties

IUPAC Name

4-benzyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2/c1-3-7-15(8-4-1)13-22-11-12-23-17(14-22)19-20-18(21-24-19)16-9-5-2-6-10-16/h1-10,17H,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUGGAZNMFRPJMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1CC2=CC=CC=C2)C3=NC(=NO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Benzyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)morpholine

Synthesis routes and methods

Procedure details

To a stirred solution of 4-benzyl-2-morpholinecarboxylic acid hydrochloride (intermediate 20, 1.5 g, 5.82 mmol) in N,N-dimethylformamide (10 ml) was added 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluroniumtetrafluoroborate (2.2 g, 6.98 mmol), 1-hydroxybenzotriazole hydrate (236 mg, 1.74 mmol) and N,N-diisopropylethylamine (5.1 ml, 29.1 mmol), and the reaction mixture was stirred at room temperature for 30 minutes. After the addition of N′-hydroxybenzamidine (792 mg, 5.82 mmol), the reaction mixture was stirred at room temperature for one hour, and then heated to 110° C. When the reaction was complete (checked by thin layer chromatography), excess reagent was decomposed by the addition of water and the aqueous layer was extracted with ethyl acetate. The extract was washed with water and brine, dried over magnesium sulfate, and concentrated in vacuo. The resulting residue was purified by column chromatography on silica gel, (eluent; 25% ethyl acetate in hexane) to afford 4-benzyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)morpholine (intermediate 21, 1.44 g, 77%) as a colorless oil.
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1.5 g
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2.2 g
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236 mg
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5.1 mL
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10 mL
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792 mg
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